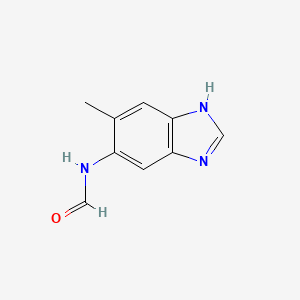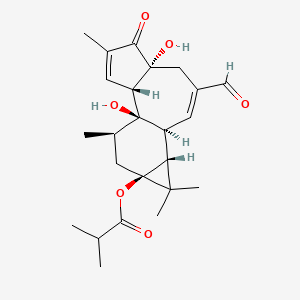![molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7](/img/structure/B568762.png)
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is a chemical compound with the molecular formula C24H27ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorothioxanthene moiety linked to a piperazine ring via a propylidene bridge .
準備方法
The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate typically involves multiple steps. The initial step often includes the formation of the chlorothioxanthene core, followed by the introduction of the propylidene bridge and the subsequent attachment of the piperazine ring. The final step involves the formation of the succinate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothioxanthene moiety to its corresponding thioxanthene derivative.
科学的研究の応用
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is utilized in several scientific research applications:
Chemistry: It serves as a reactant in the synthesis of various organic compounds.
Biology: It is used in studies related to cellular signaling and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .
類似化合物との比較
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate can be compared with other similar compounds, such as:
Clopenthixol: Another thioxanthene derivative with similar therapeutic actions but different pharmacokinetic properties.
Zuclopenthixol: The cis isomer of clopenthixol, known for its higher potency and reduced sedative effects.
Flupenthixol: A related compound with distinct pharmacological profiles and clinical applications
特性
IUPAC Name |
butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVQNNEZBGWQB-SYRJXDITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI)](/img/new.no-structure.jpg)


![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
